9-[(4-fluorophenyl)methyl]-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
CAS No.: 946384-15-2
Cat. No.: VC11909846
Molecular Formula: C25H20FNO4
Molecular Weight: 417.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946384-15-2 |
|---|---|
| Molecular Formula | C25H20FNO4 |
| Molecular Weight | 417.4 g/mol |
| IUPAC Name | 9-[(4-fluorophenyl)methyl]-3-(2-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
| Standard InChI | InChI=1S/C25H20FNO4/c1-29-22-5-3-2-4-18(22)21-14-30-25-19(24(21)28)10-11-23-20(25)13-27(15-31-23)12-16-6-8-17(26)9-7-16/h2-11,14H,12-13,15H2,1H3 |
| Standard InChI Key | CEZSZGNVTIPGOW-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=C(C=C5)F |
| Canonical SMILES | COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=C(C=C5)F |
Introduction
The compound 9-[(4-fluorophenyl)methyl]-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e] oxazin-4-one is a complex organic molecule characterized by its unique chromeno-oxazine structure. This compound features a fluorinated phenyl group and a methoxyphenyl moiety, contributing to its distinctive chemical properties. The molecular formula of this compound is C25H22FNO4, and it has a molecular weight of approximately 419.45 g/mol.
Potential Applications
This compound holds potential applications in various fields, particularly in medicinal chemistry, due to its unique structural features. Interaction studies involving this compound would typically focus on its binding affinity to various biological targets.
Comparison with Similar Compounds
Several compounds share structural similarities with 9-[(4-fluorophenyl)methyl]-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e] oxazin-4-one. Here are some notable examples:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume